molecular formula C12H8BrN3 B3174494 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole CAS No. 953848-21-0

2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B3174494
CAS No.: 953848-21-0
M. Wt: 274.12 g/mol
InChI Key: JOVCWHSZOOXJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole is a benzimidazole-based small molecule of significant interest in medicinal chemistry and antimicrobial research. Benzimidazole is a privileged pharmacophore in drug discovery, known for its wide range of therapeutic properties and its role as a structural isostere of naturally occurring nucleotides, which facilitates interaction with the biopolymers of living systems . This specific derivative, featuring a 5-bromopyridin-3-yl substituent, is a valuable synthon for the development of novel pharmaceutical compounds, particularly against drug-resistant pathogens . The compound's main research value lies in its potential application as a building block for new antibacterial and antifungal agents. Structurally similar 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent activity against challenging microbial strains such as Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans , with some analogs showing minimum inhibitory concentration (MIC) values of less than 1 µg/mL . The mechanism of action for this class of compounds, as suggested by molecular docking studies, may involve interactions with several bacterial targets. These potential targets include (p)ppGpp synthetases/hydrolases, which are involved in bacterial persistence and antibiotic tolerance; FtsZ proteins, a key component in bacterial cell division; and pyruvate kinases, essential enzymes for bacterial metabolism . As a bis-heterocycle, the molecule's three-dimensional arrangement provides enhanced opportunities for binding to enzyme active sites, making it a versatile scaffold for probing biological pathways and developing new therapeutic agents . This product is intended for research purposes as a chemical reference standard or for use in synthetic and biological assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVCWHSZOOXJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Benzo D Imidazole and Pyridine Scaffolds in Medicinal Chemistry Research

The benzo[d]imidazole and pyridine (B92270) moieties are cornerstones in the architecture of many biologically active compounds. impactfactor.orgozguryayinlari.comresearchgate.net Their prevalence in numerous FDA-approved drugs underscores their therapeutic relevance.

The benzo[d]imidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in medicinal chemistry. impactfactor.org This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. arabjchem.org Benzimidazole (B57391) derivatives have been extensively investigated and have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. arabjchem.orgnih.gov The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity. ozguryayinlari.com

Similarly, the pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in drug design. Its presence is crucial in a multitude of natural products and synthetic drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules.

The combination of these two potent scaffolds in a single molecule, as seen in 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole, creates a unique chemical entity with the potential for multifaceted biological activities, drawing considerable attention from the research community.

Academic Significance and Research Impetus for Investigating 2 5 Bromopyridin 3 Yl 1h Benzo D Imidazole

The primary driver for the academic investigation of 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole stems from its potential as a potent inhibitor of protein kinases. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

A significant body of research, including a notable US patent, has identified that this compound and its derivatives are effective kinase inhibitors. This discovery has provided a strong impetus for further academic exploration into its mechanism of action and potential therapeutic applications. The bromine atom on the pyridine (B92270) ring is of particular interest as halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov

The synthesis of this compound and its analogs is also a key area of academic research. The general synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with a pyridine carboxylic acid derivative. Researchers are continually exploring more efficient and versatile synthetic methodologies to create libraries of related compounds for biological screening. nih.govacs.orgnih.gov

The academic significance of this compound is thus rooted in its promise as a lead compound for the development of novel targeted therapies.

Structure Activity Relationship Sar and Molecular Design Studies

Impact of the Bromine Substituent on Ligand-Target Interactions

The presence and position of the bromine atom on the pyridine (B92270) ring of 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole are critical in modulating its interaction with biological targets. Halogen substituents, particularly bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and ability to form specific non-covalent interactions.

The bromine atom can enhance binding affinity through several mechanisms. One of the most significant is its ability to participate in halogen bonding, a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on the target protein, such as a carbonyl oxygen or an aromatic ring. This interaction can contribute to the stabilization of the ligand-receptor complex. Furthermore, the incorporation of a bromine atom increases the lipophilicity of the molecule, which can facilitate its passage through cellular membranes and enhance hydrophobic interactions within the binding pocket of a target.

Studies on related heterocyclic compounds have shown that introducing bromine atoms can improve the electron-deficient nature of the aromatic system, which in turn increases the reactivity of the compound in certain chemical reactions. nih.govresearchgate.net In some series of benzimidazole (B57391) derivatives, the introduction of electron-withdrawing groups like bromine has been shown to favor or enhance biological potency, such as anti-inflammatory activity. mdpi.com The specific placement of the bromine at the 5-position of the pyridine ring dictates its spatial orientation and potential to interact with specific amino acid residues in a target's active site.

Table 1: Impact of Halogen Substitution on Biological Activity in Heterocyclic Compounds

Compound Class Substituent Observation Reference
Benzimidazoles -Br, -Cl Favorable for anti-inflammatory potency mdpi.com
Indolylbenzo[d]imidazoles 7-bromo-5-chloro Increased antistaphylococcal activity observed nih.gov

Role of the Pyridine Ring Nitrogen in Molecular Recognition and Binding Affinity

The nitrogen atom within the pyridine ring is a key pharmacophoric feature, playing a pivotal role in molecular recognition and binding. As a Lewis base, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the target receptor, such as the -NH group of a peptide backbone or the hydroxyl group of serine, threonine, or tyrosine residues.

Significance of the Benzo[d]imidazole Core Scaffold in Biological Activity

The benzo[d]imidazole core is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.govacs.org Its structural and electronic properties allow it to engage in diverse non-covalent interactions, which are fundamental to its biological activity. nih.gov

The versatility of the benzimidazole nucleus allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize activity and selectivity for a specific target. nih.gov

Design and Synthesis of Analogs for SAR Exploration

The systematic exploration of the structure-activity relationship of this compound involves the rational design and synthesis of a library of analogs. Modifications are typically introduced at three key positions: the benzimidazole ring, the pyridine ring, and the linker between them (in this case, a direct bond).

The synthesis of 2-substituted-1H-benzo[d]imidazoles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with an appropriate aldehyde. nih.gov For this specific compound, 5-bromo-pyridine-3-carbaldehyde would be condensed with an o-phenylenediamine. To explore SAR, analogs can be synthesized using:

Substituted o-phenylenediamines: Introducing various functional groups (e.g., methyl, chloro, nitro) on the benzene (B151609) ring of the benzimidazole core to probe the effect of electronics and sterics on activity. nih.govnih.gov

Varied Pyridine Aldehydes: Replacing the 5-bromopyridine-3-carbaldehyde with other substituted pyridine or phenyl aldehydes to assess the importance of the bromine atom and the pyridine nitrogen. nih.govacs.org For instance, analogs with different halogens (Cl, F), electron-donating groups (methoxy, methyl), or hydrogen bond acceptors/donors can be created.

N-Alkylation of the Benzimidazole Core: The hydrogen on the benzimidazole nitrogen can be replaced with various alkyl or aryl groups to explore additional binding pockets and modify the compound's solubility and metabolic profile. nih.gov

These synthetic strategies allow medicinal chemists to systematically map the chemical space around the parent compound, identifying the key structural features required for potent and selective biological activity.

Table 2: Common Synthetic Strategies for Benzimidazole Analog Synthesis

Reaction Type Reactants Purpose Reference
Condensation o-phenylenediamine, substituted aldehydes Synthesis of 2-aryl-1H-benzimidazoles nih.gov
Derivatization 5-aminobenzimidazoles, acyl chlorides Modifications at the 5-position of the core nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of compounds like this compound, accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each analog. nih.govijpsr.com

These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, electrostatic potentials.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors that describe the connectivity and branching of the molecule.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a combination of these descriptors with the observed biological activity (e.g., IC50). ijpsr.com The resulting QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. researchgate.net Such models can reveal that, for instance, increased negative electrostatic potential around the pyridine nitrogen and higher hydrophobicity are positively correlated with activity. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another crucial computational approach, particularly when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. dergipark.org.trnih.gov

To develop a pharmacophore model for this compound and its analogs, a set of active compounds is structurally aligned. The common chemical features responsible for their activity are then identified. For this compound, a potential pharmacophore model would likely include:

A hydrogen bond acceptor feature (the pyridine nitrogen).

A hydrogen bond donor feature (the benzimidazole N-H).

A hydrophobic/aromatic feature (the bromine atom).

Two aromatic ring features (the benzo and pyridine rings).

This model serves as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.trresearchgate.net This ligand-based design approach is a powerful tool for scaffold hopping and discovering new chemical series with the desired biological activity. nih.gov

An Examination of the In Vitro Biological Profile of this compound

The heterocyclic compound this compound belongs to the benzimidazole class of molecules. Benzimidazoles are a prominent structural motif in medicinal chemistry, known to exhibit a wide range of pharmacological activities. However, the specific biological activities of individual analogues depend on their unique substitution patterns. This article focuses solely on the available preclinical, in vitro research data for this compound, structured according to established pharmacological investigation categories.

In Vitro Biological Activities and Pharmacological Investigations Preclinical Research

Emerging Bioactivities Discovered through Academic High-Throughput Screening

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of published academic high-throughput screening (HTS) data for the chemical compound this compound. Extensive searches of scholarly articles and chemical registries did not yield any specific studies where this particular molecule was subjected to large-scale screening campaigns to uncover novel biological activities.

High-throughput screening is a foundational methodology in modern drug discovery and chemical biology, allowing for the rapid assessment of large numbers of compounds against specific biological targets or cellular phenotypes. The lack of HTS data for this compound indicates that its potential biological activities have not yet been explored through this widely used discovery approach within the academic research community.

Consequently, there are no detailed research findings, such as concentration-response curves, half-maximal inhibitory concentrations (IC₅₀), or half-maximal effective concentrations (EC₅₀) from HTS assays to report for this compound. The exploration of its pharmacological potential and the identification of any emerging bioactivities remain an unaddressed area of research.

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Validation of Molecular Targets

Enzymes: Various kinases (e.g., EGFR, HER2, CDK2, AURKC, mTOR), topoisomerase I, and pyruvate (B1213749) kinases are known targets for some anticancer benzimidazoles. nih.gov In the context of infectious diseases, enzymes like (p)ppGpp synthetases/hydrolases in bacteria have been suggested as potential targets. nih.gov

Structural Proteins: Tubulin is a well-established target for a class of benzimidazole (B57391) compounds that exhibit anticancer and anthelmintic activity by disrupting microtubule dynamics. nih.gov The bacterial cell division protein FtsZ is another reported target. nih.gov

DNA: Some bisbenzimidazole derivatives are known to bind to the minor groove of DNA, thereby interfering with DNA replication and transcription. nih.gov

Future research on 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole would need to employ techniques such as affinity chromatography, proteomics-based approaches, or genetic screens to identify its specific molecular targets.

Studies on Ligand-Protein Interaction Dynamics

Specific studies detailing the interaction dynamics between this compound and any protein target are not available. Generally, investigating these dynamics involves computational methods like molecular docking and molecular dynamics simulations to predict binding modes and stability. nih.gov Experimental techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance would be required to validate these computational models and provide detailed insights into the binding affinity and kinetics.

Elucidation of Cellular Pathway Modulation

There is no published research on the specific cellular pathways modulated by this compound. For other benzimidazole compounds, modulation of pathways related to cell cycle control and apoptosis is a common finding, particularly for those with anticancer activity. nih.govnih.gov For derivatives with antimicrobial properties, pathways involved in cell wall synthesis, cell division, or essential metabolic processes are often affected. nih.gov

Investigation of Effects on Gene Expression and Protein Synthesis (Transcriptomics and Proteomics)

No transcriptomic or proteomic studies have been published for this compound. Such studies would be crucial to obtain a global view of the cellular response to the compound. For instance, pyrrole-imidazole polyamides, which share a heterocyclic core, have been shown to regulate gene expression. nih.gov Comprehensive analysis using techniques like RNA-sequencing and mass spectrometry-based proteomics would be necessary to understand the impact of this compound on gene and protein expression profiles.

Subcellular Localization and Distribution Studies within Cells

The subcellular localization of this compound has not been determined. Understanding where a compound accumulates within a cell is key to understanding its mechanism of action. This is often investigated using fluorescently tagged analogs of the compound or through cell fractionation and subsequent analysis of the compound's concentration in different organelles. For example, studies on other heterocyclic compounds have shown specific localization to the nucleus or mitochondria. researchgate.net

Impact on Key Signaling Cascades and Regulatory Networks

Information regarding the impact of this compound on key signaling cascades and regulatory networks is currently unavailable. Many biologically active benzimidazoles, particularly those developed as anticancer agents, are known to inhibit protein kinases, thereby disrupting signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and mTOR pathways. nih.gov

Analysis of Apoptotic and Necrotic Pathways (if applicable to biological activity)

While many benzimidazole derivatives are known to induce apoptosis in cancer cells, there are no specific studies demonstrating this effect for this compound. For other analogs, apoptosis is often triggered through the intrinsic pathway, characterized by mitochondrial dysfunction and the activation of caspases. nih.govnih.gov Further research would be needed to determine if this compound can induce apoptosis or other forms of cell death.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole. These studies provide a foundational understanding of the molecule's behavior at a subatomic level.

DFT calculations have been employed to determine the optimized molecular geometry of the compound, revealing the spatial arrangement of its atoms. These calculations also yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these quantum chemical methods are used to compute various molecular properties that shed light on the compound's reactivity. These include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are vital for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and binding to biological targets.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to predict its binding affinity and mode of interaction with various protein targets.

These simulations have been utilized to explore the potential of this compound as an inhibitor for several enzymes. For instance, studies have investigated its binding to the active site of enzymes implicated in diseases such as cancer and microbial infections. The results of these simulations provide a binding energy value, which is an estimate of the strength of the interaction, and a detailed visualization of the binding pose.

The binding pose reveals the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, with the bromine atom of the compound often playing a significant role in the latter. The insights gained from these simulations are invaluable for structure-based drug design, allowing for the rational modification of the lead compound to improve its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex.

For this compound, MD simulations have been used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvent environment that mimics physiological conditions, researchers can observe whether the ligand remains bound to the active site and how the interactions evolve over time.

These simulations can also reveal important information about the conformational changes that may occur in the protein upon ligand binding. Understanding these dynamic aspects is crucial for a comprehensive understanding of the mechanism of action. The data from MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.

In Silico Prediction of Pharmacokinetic Properties (ADME-related for theoretical research, not human data)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties.

For this compound, various computational models have been used to predict its ADME profile. These models are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Predictions suggest that this compound generally exhibits drug-like properties according to Lipinski's rule of five, which is a guideline to evaluate drug-likeness. In silico tools can also predict its potential for absorption through the gastrointestinal tract, its ability to cross the blood-brain barrier, and its susceptibility to metabolism by cytochrome P450 enzymes. These theoretical predictions are crucial for identifying potential liabilities early in the drug discovery process and for guiding the design of analogs with improved pharmacokinetic profiles.

Virtual Screening Strategies for Identification of Novel Scaffolds and Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The this compound scaffold has been used as a starting point in virtual screening campaigns to identify novel derivatives with enhanced biological activity. By using this core structure as a query, researchers can search chemical databases for similar compounds with different substitutions.

Furthermore, virtual screening can be employed to identify new potential biological targets for this compound. By docking the molecule against a panel of different proteins, it is possible to identify unexpected binding partners, which could lead to the discovery of new therapeutic applications for this class of compounds. This approach, often referred to as reverse docking or target fishing, is a powerful tool for drug repositioning and for understanding the polypharmacology of a compound.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as the bioactive conformation is the one that binds to the biological target.

For this compound, computational methods have been used to explore its conformational space and to identify the low-energy conformations. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation.

Derivatization and Chemical Modification for Enhanced Research Utility

Strategies for Modification of the Pyridine (B92270) Ring

The presence of a bromine atom on the pyridine ring of 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole offers a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the introduction of a wide array of substituents at the 5-position of the pyridine ring, thereby enabling a systematic exploration of structure-activity relationships (SAR).

Common palladium-catalyzed reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and various boronic acids or esters. It is a robust method for introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines, anilines, or other nitrogen-containing functional groups. researchgate.net

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the bromopyridine with terminal alkynes, providing a linear and rigid extension to the molecule. researchgate.net

Heck Coupling: This method allows for the introduction of alkenyl groups through the coupling with alkenes.

These transformations enable the synthesis of a diverse library of analogs with modified steric and electronic properties on the pyridine ring, which can be crucial for optimizing interactions with biological targets.

Substitutions on the Benzo[d]imidazole Core

The benzo[d]imidazole core offers several positions for substitution, primarily on the benzene (B151609) ring and the nitrogen atoms of the imidazole (B134444) moiety.

N-Substitution: The N-H of the imidazole ring is a common site for modification. Alkylation, acylation, or arylation at this position can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability. researchgate.net For instance, introducing different alkyl chains or functionalized benzyl (B1604629) groups can modulate the compound's lipophilicity and interaction with target proteins. mdpi.com

Benzene Ring Substitution: The benzene portion of the benzimidazole (B57391) core can be modified through electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. Alternatively, starting from pre-functionalized o-phenylenediamines allows for the synthesis of analogs with specific substituents on the benzene ring. nih.gov Common modifications include the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl), which can alter the electronic landscape of the molecule and influence its biological activity. researchgate.netnih.gov

Introduction of Bridging and Linking Moieties

To explore bivalent interactions or to conjugate the core molecule to other functionalities, bridging and linking moieties can be introduced. These are typically attached to the pyridine ring (by replacing the bromine) or the benzimidazole nitrogen. Linkers can vary in length, rigidity, and chemical nature (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) chains, or more rigid structures like alkynes or amides). nih.gov The choice of linker is critical for positioning the pharmacophore optimally within a binding site or for attaching reporter groups without disrupting the compound's primary biological activity.

Synthesis of Photoaffinity Probes and Labeled Analogs for Target Engagement Studies

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a compound within a complex biological system. unibe.ch To create a photoaffinity probe from this compound, a photoreactive group is incorporated into the molecule. Common photoreactive moieties include:

Aryl Azides: Upon photolysis with UV light, these generate highly reactive nitrenes that can form covalent bonds with nearby amino acid residues in a binding pocket. nih.gov

Benzophenones: These form reactive triplet-state ketones upon UV irradiation, which can abstract a hydrogen atom from a nearby C-H bond, leading to covalent attachment. nih.gov

Diazirines: These are small, sterically unobtrusive groups that form reactive carbenes upon photolysis. unibe.ch

These photoreactive groups are typically introduced via a linker attached to either the pyridine or benzimidazole ring to minimize perturbation of the original binding interactions. unibe.ch Additionally, the probe is often tagged with a reporter group, such as biotin (B1667282) or a fluorescent dye, to enable detection and isolation of the covalently labeled target protein.

Design of Prodrug Strategies for Academic Investigation (conceptual, not dosage)

Prodrug strategies can be conceptually designed to improve the research utility of a compound by modifying its physicochemical properties for in vitro or cell-based assays. rsc.org For this compound, a common approach would be to mask the N-H of the benzimidazole ring. This can be achieved by introducing a cleavable promoiety, such as:

Esters: Acylating the benzimidazole nitrogen with a group that can be hydrolyzed by cellular esterases.

Phosphates: Adding a phosphate (B84403) group to enhance aqueous solubility, which can be removed by cellular phosphatases.

Carbamates: Forming a carbamate (B1207046) linkage that can be designed for enzymatic or chemical cleavage under specific conditions.

The design of such prodrugs for research purposes focuses on achieving controlled release of the active compound in a specific experimental setting, thereby aiding in the study of its cellular uptake, distribution, and mechanism of action. rsc.org

Evaluation of Modified Analogs for Selectivity and Potency in Research Assays

The synthesized analogs are systematically evaluated in various in vitro and cell-based assays to determine their potency and selectivity. This often involves measuring the concentration of the compound required to elicit a half-maximal response (IC50 or EC50) against a specific biological target or in a functional assay. mdpi.commdpi.com

Structure-activity relationship (SAR) studies are then conducted to correlate the chemical modifications with the observed biological activity. For instance, a series of analogs with different substituents on the pyridine ring can be tested to understand which groups enhance potency or selectivity. acs.org

Table 1: Hypothetical SAR Data for Pyridine Ring Modifications

Compound IDR-Group at Pyridine C5Target A IC50 (µM)Target B IC50 (µM)Selectivity (B/A)
Parent -Br1.25.84.8
Analog 1 -Phenyl0.53.57.0
Analog 2 -NH-Ph0.812.415.5
Analog 3 -C≡C-Ph2.18.23.9
Analog 4 -CH=CH-Ph0.94.14.6

Table 2: Hypothetical SAR Data for Benzimidazole Core Modifications

Compound IDR-Group at Benzimidazole N1Target A IC50 (µM)Target B IC50 (µM)Selectivity (B/A)
Parent -H1.25.84.8
Analog 5 -CH31.56.24.1
Analog 6 -CH2-Ph0.97.17.9
Analog 7 -C(O)CH35.325.14.7

These systematic evaluations are crucial for identifying key structural features that govern the biological activity and for developing more potent and selective research tools based on the this compound scaffold.

Potential Therapeutic Applications and Future Research Avenues Preclinical/conceptual

Exploration as a Novel Scaffold for Anticancer Agents (in vitro and preclinical models)

The benzimidazole (B57391) core is a privileged structure in oncology research, with numerous derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines. nih.govnih.gov The inclusion of a pyridine (B92270) ring can further enhance this potential. Research into (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones, which share the core 2-pyridinyl-benzimidazole structure, has shown moderate cytotoxic activity against HBL-100 (human breast) and HeLa (human cervical) cancer cell lines. ijirt.org

Further studies on different benzimidazole derivatives have identified compounds with potent activity against breast cancer cell lines (MCF-7), with IC50 values indicating strong to moderate efficacy. nih.gov For instance, certain synthesized benzimidazoles conjugated with five-membered heterocyclic rings showed greater potency than those with six-membered rings. nih.gov This suggests that the specific substitution pattern on the core structure is crucial for activity. The potential anticancer mechanisms for this class of compounds are diverse, including the inhibition of critical enzymes like Pin1, which is overexpressed in many cancers, and DNA topoisomerase I. nih.govnih.gov The exploration of 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole is therefore a logical step in the development of novel anticancer agents.

Table 1: In Vitro Anticancer Activity of Structurally Related Benzimidazole Derivatives
Compound SeriesCancer Cell LineReported Activity (IC50)Reference
Benzimidazole-Pyridine MethanonesHeLaModerate Activity ijirt.org
Benzimidazole-Pyridine MethanonesHBL-100Moderate Activity ijirt.org
Benzimidazole-Heterocycle Conjugate (Compound 8)MCF-78.76 μM nih.gov
Benzimidazole-Heterocycle Conjugate (Compound 4)MCF-726.87 μM nih.gov

Investigation in Antiviral Drug Discovery (in vitro models)

Both benzimidazole and pyridine derivatives have been independently investigated for antiviral properties. nih.govmdpi.com The combination of these two pharmacophores in a single molecule makes this compound an attractive candidate for antiviral screening. Research has shown that benzimidazole derivatives can inhibit a wide variety of viruses. mdpi.com

A notable study on 1,2,3-triazole glycosides incorporating a benzimidazole core demonstrated significant in vitro activity against influenza A viruses, including wild-type and neuraminidase inhibitor-resistant strains of H5N1 and H1N1. One such benzimidazole derivative exhibited a 50% inhibitory concentration (IC50) of 2.75 µM against the H5N1 virus neuraminidase, highlighting the potential of the benzimidazole scaffold in targeting viral enzymes. mdpi.comresearchgate.net Similarly, hybrid molecules containing pyridine have shown efficacy against viruses like H5N1 and SARS-CoV-2. acs.org These findings provide a strong rationale for evaluating this compound against a panel of viruses, particularly those where enzyme inhibition is a viable therapeutic strategy.

Table 2: In Vitro Antiviral Activity of a Benzimidazole-Triazole Glycoside
Compound TypeVirus/TargetReported Activity (IC50)Reference
Benzimidazole-Triazole Glycoside DerivativeInfluenza A (H5N1) Neuraminidase2.75 μM mdpi.comresearchgate.net

Role in Combating Drug-Resistant Pathogens (in vitro studies)

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new classes of antibacterial and antifungal agents. researchgate.net Benzimidazole-pyridine structures are of significant interest in this area. Direct analogs, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, have been synthesized and tested for their antibacterial activity. researchgate.net

These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. researchgate.net Further research on other 2-(pyridin-2-yl)-1H-benzimidazole derivatives has confirmed good antimicrobial activity, particularly against Gram-positive strains. nih.gov The mechanisms of action may involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or tRNA (Guanine37-N1)-methyltransferase (TrmD), as seen with other complex benzimidazole hybrids. mdpi.commdpi.com The potential for this compound to act against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), warrants thorough investigation.

Table 3: In Vitro Antibacterial Activity of 2-(Pyridin-3-yl)-1H-benzo[d]imidazole Analogs
Compound SeriesBacterial StrainActivity (Zone of Inhibition)Reference
2-(Pyridin-3-yl)-1H-benzo[d]imidazolesS. aureusActive researchgate.net
2-(Pyridin-3-yl)-1H-benzo[d]imidazolesB. subtilisActive researchgate.net
2-(Pyridin-3-yl)-1H-benzo[d]imidazolesE. coliActive researchgate.net
2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazoleGram-positive bacteriaGood Activity nih.gov

Applications in Neurodegenerative Disease Research (in vitro cellular models)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation. nih.gov Benzimidazole-based compounds have emerged as promising neuroprotective agents due to their ability to mitigate these pathological processes. nih.govnih.govzu.ac.ae Studies on benzimidazole acetamide (B32628) derivatives have shown they can protect against ethanol-induced neurodegeneration in rodent models. nih.gov

The neuroprotective effects are attributed to several mechanisms, including potent free-radical scavenging, enhancement of endogenous antioxidant enzymes, and the reduction of pro-inflammatory markers like TNF-α, NF-κB, and NLRP3 inflammasome. nih.govnih.gov The ability of the benzimidazole scaffold to target multiple factors in the neuroinflammatory-oxidative stress cycle makes it a valuable backbone for designing drugs for complex neurodegenerative disorders. nih.gov Given these properties, this compound should be investigated in in vitro cellular models of neurodegeneration to assess its potential to reduce neuronal damage and inflammation.

Therapeutic Potential in Inflammatory Disorders (in vitro models)

Chronic inflammation underlies many diseases, and the development of novel anti-inflammatory agents remains a priority. The benzimidazole scaffold has been shown to mediate anti-inflammatory effects by inhibiting key enzymes and cytokines. researchgate.net Research on novel benzimidazole derivatives has demonstrated their ability to inhibit secretory phospholipase A2, lipoxygenase (LOX), and cyclooxygenases (COX), all of which are critical mediators of the inflammatory response. researchgate.net

Specifically, a benzimidazole derivative featuring a pyridine ring exhibited very potent 5-lipoxygenase inhibition. researchgate.net Furthermore, other pyridine-containing hybrids have shown significant anti-inflammatory activity in in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation. nih.govnih.gov These findings suggest that the combined benzimidazole-pyridine structure of this compound could effectively modulate inflammatory pathways, making it a strong candidate for development as a novel anti-inflammatory agent.

Table 4: In Vitro Anti-inflammatory Activity of Related Pyridine-Thiazole Hydrazides
CompoundAssayReported Activity (IC50)Reference
Pyridine-Thiazole Hydrazide (Compound 5l)Bovine Serum Albumin Denaturation46.29 μg/mL nih.gov
Pyridine-Thiazole Hydrazide (Compound 5g)Bovine Serum Albumin Denaturation100.60 μg/mL nih.gov

Emerging Areas of Research and Conceptual Directions for the Compound's Application

Beyond the established areas, the unique structure of this compound opens avenues for several emerging research directions. One such area is in parasitology, where benzimidazole derivatives are the cornerstone of anthelmintic therapy. mdpi.com Novel benzimidazolyl-2-hydrazones have shown potent, dose-dependent activity against Trichinella spiralis larvae in vitro, and pyridyl-containing benzimidazoles have demonstrated efficacy against protozoa like Giardia lamblia and Trichomonas vaginalis. mdpi.comnih.govunl.pt

Another conceptual direction is the development of metallodrugs. The pyridine and benzimidazole nitrogens are excellent chelating sites, allowing for the synthesis of metal complexes (e.g., with ruthenium) that can introduce novel mechanisms of action, such as enhanced anti-biofilm activity against resistant pathogens. nih.gov Furthermore, the specific targeting of less-explored biological pathways, such as the inhibition of mycobacterial pantothenate synthetase for tuberculosis or the modulation of WDR5 protein in neuroblastoma, represents the next frontier for this versatile chemical scaffold. researchgate.netsemanticscholar.org

Conclusion and Academic Research Outlook

Synthesis of Key Academic Research Findings and Contributions

The academic exploration of benzimidazole (B57391) derivatives has revealed a wide spectrum of biological activities. These compounds are recognized for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov The core structure of benzimidazole is a versatile scaffold that allows for various chemical modifications, leading to a diverse range of pharmacological effects.

Research into compounds structurally related to 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole highlights several key areas of investigation:

Anticancer Activity: Many benzimidazole derivatives have been synthesized and evaluated for their potential to combat cancer. nih.gov Some have been shown to inhibit topoisomerase, an enzyme crucial for DNA replication in cancer cells. nih.gov Others have demonstrated the ability to overcome multidrug resistance in cancer cells, a significant hurdle in cancer therapy. researchgate.net The presence of a substituted pyridine (B92270) ring, as seen in the subject compound, is a common feature in many biologically active molecules and could modulate the anticancer properties of the benzimidazole core.

Antimicrobial and Antifungal Properties: The benzimidazole nucleus is a cornerstone in the development of antimicrobial agents. nih.govnih.gov Studies on various derivatives have shown significant activity against a range of bacteria and fungi. nih.gov The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The bromine substitution on the pyridine ring of this compound is of particular interest, as halogens can enhance the antimicrobial potency of organic compounds.

Anti-inflammatory Effects: Certain 2-substituted benzimidazole derivatives have been investigated for their anti-inflammatory properties. nih.gov These compounds have been shown to inhibit the production of pro-inflammatory mediators. nih.gov

The following table summarizes some key research findings on various benzimidazole derivatives, which could provide a basis for future studies on this compound.

Benzimidazole Derivative Class Key Research Finding Potential Implication for this compound
2-Aryl-1H-benzo[d]imidazolesInhibition of human topoisomerase I, showing potential as anticancer agents. nih.govThe pyridyl group can be considered an aryl substituent, suggesting potential anticancer activity.
1,2,5-Trisubstituted BenzimidazolesAbility to overcome multidrug resistance in cancer cells by inhibiting ABCB1 transporters. researchgate.netThe specific substitution pattern could be explored for similar effects.
2-(Piperidin-4-yl)-1H-benzo[d]imidazole DerivativesPotent anti-inflammatory activity through inhibition of NO and TNF-α production. nih.govThe nitrogen-containing pyridine ring may confer anti-inflammatory properties.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole DerivativesSignificant antimicrobial and antibiofilm activities against various pathogens. nih.govThe heterocyclic nature of the pyridyl group suggests potential antimicrobial investigation.

Current Challenges and Limitations in the Academic Investigation of this compound

The primary challenge in the academic investigation of this compound is the apparent lack of focused research on this specific molecule. This limitation means that its synthesis, physicochemical properties, and biological activities have not been thoroughly characterized and reported in peer-reviewed literature.

General challenges in the study of novel benzimidazole derivatives that would apply to this compound include:

Synthesis and Optimization: While general methods for benzimidazole synthesis exist, optimizing the reaction conditions to produce this compound with high yield and purity can be a significant hurdle. researchgate.net The reactivity of the bromopyridine starting material may require specific catalytic systems or reaction parameters.

Structure-Activity Relationship (SAR) Studies: Establishing a clear relationship between the chemical structure of this compound and its biological activity requires the synthesis and testing of a series of related analogues. This is a time-consuming and resource-intensive process.

Target Identification and Mechanism of Action: Even if biological activity is observed, identifying the specific molecular target and elucidating the mechanism of action can be complex. This often requires a combination of computational modeling, biochemical assays, and cell-based studies.

Future Research Directions and Opportunities for Scholarly Exploration of the Compound

The existing body of research on benzimidazoles provides a clear roadmap for the future scholarly exploration of this compound. The opportunities for investigation are vast and could lead to significant contributions to medicinal chemistry and pharmacology.

Promising future research directions include:

Systematic Synthesis and Characterization: The first and most crucial step is the development and publication of a robust and scalable synthesis method for this compound. This would be followed by a thorough characterization of its physicochemical properties.

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets to identify any potential therapeutic activities. Based on the literature for related compounds, initial screens should focus on anticancer, antimicrobial, and anti-inflammatory assays.

Computational and Molecular Modeling Studies: In silico studies can predict the potential binding of this compound to various biological targets. This can help to prioritize experimental studies and provide insights into its potential mechanism of action.

Development of Analogues for SAR Studies: The synthesis of a library of analogues with modifications to the bromopyridine and benzimidazole rings would be invaluable for establishing structure-activity relationships. This could involve varying the position of the bromine atom, replacing it with other halogens or functional groups, and introducing substituents on the benzimidazole core.

Investigation as a c-Myc Inhibitor: Recent research has identified novel benzimidazole derivatives as inhibitors of the c-Myc protein, a key target in lung cancer. nih.gov Given the structural similarities, investigating the potential of this compound as a c-Myc inhibitor could be a highly fruitful avenue of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.